4-(3-Cyclobutoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Cyclobutoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a cyclobutoxy group attached to a phenyl ring, which is further connected to a piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the [3+3] cycloaddition reaction, which is a vital strategy for the synthesis of piperidine derivatives . This method involves the reaction of a suitable diene with a dienophile under controlled conditions to form the piperidine ring.
Industrial Production Methods: Industrial production of piperidine derivatives often involves multicomponent reactions, which are efficient and cost-effective. These reactions include processes such as Knoevenagel condensation, Michael addition, and Mannich reactions . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Cyclobutoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(3-Cyclobutoxyphenyl)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-Cyclobutoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate signaling pathways such as NF-κB and PI3k/Akt, which are involved in cancer progression . The compound may also induce apoptosis through the activation of caspase-dependent pathways .
Comparison with Similar Compounds
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine-based compound with anti-inflammatory and anticancer activities.
Uniqueness: 4-(3-Cyclobutoxyphenyl)piperidine is unique due to the presence of the cyclobutoxy group, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
4-(3-cyclobutyloxyphenyl)piperidine |
InChI |
InChI=1S/C15H21NO/c1-3-13(12-7-9-16-10-8-12)11-15(6-1)17-14-4-2-5-14/h1,3,6,11-12,14,16H,2,4-5,7-10H2 |
InChI Key |
LAJCXTCZRVGSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC=CC(=C2)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.